molecular formula C20H25FN2 B12494465 1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12494465
M. Wt: 312.4 g/mol
InChI Key: BFNLXKUMFCFPFW-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine is a synthetic organic compound belonging to the piperazine class. This compound is characterized by the presence of a fluorophenyl group and a phenylpropyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 3-fluorobenzyl chloride with 4-(3-phenylpropyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares a similar structure but lacks the phenylpropyl group.

    1-(3-Chlorophenyl)-4-(3-phenylpropyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)-4-(3-phenylpropyl)piperazine: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-[(3-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both fluorophenyl and phenylpropyl groups, which contribute to its distinct pharmacological profile and chemical reactivity. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H25FN2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25FN2/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2

InChI Key

BFNLXKUMFCFPFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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